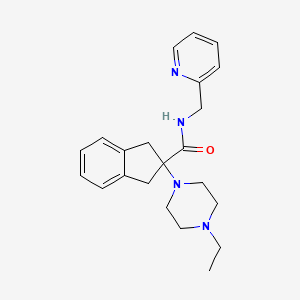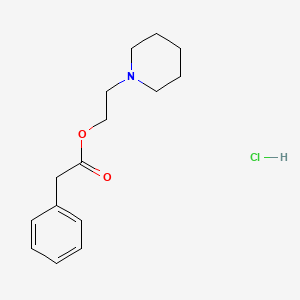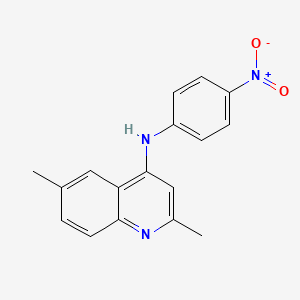![molecular formula C18H20FN3O4 B5138465 N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-1478, and it is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline works by selectively inhibiting the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The activation of EGFR leads to the activation of downstream signaling pathways, which ultimately leads to cell proliferation and survival. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have significant biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells. In non-cancerous cells, N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in lab experiments is its selectivity towards EGFR tyrosine kinase. This compound has been extensively studied and has been shown to be a potent inhibitor of EGFR tyrosine kinase. However, one of the limitations of using this compound is its potential toxicity. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to induce liver toxicity in animal studies, and caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are numerous future directions for the study of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline. One of the significant areas of research is the development of new EGFR inhibitors with improved selectivity and reduced toxicity. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, there is a need for further studies to understand the mechanisms of action of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in non-cancerous cells and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline involves a series of chemical reactions. The first step is the reaction of 4-fluoroaniline with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. This is followed by the reaction of 2-(4-fluorophenoxy)ethanol with 4-morpholinecarboxaldehyde to form N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde. The final step involves the reaction of N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde with 2-nitroaniline to form N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline.
Applications De Recherche Scientifique
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in cancer research. EGFR is overexpressed in many types of cancers, and the inhibition of EGFR signaling has been shown to be an effective strategy for cancer treatment. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a potent inhibitor of EGFR tyrosine kinase, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBCRREUABDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)


![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)


![3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)